molecular formula C10H9ClO3 B14061553 1-(2-Carboxyphenyl)-1-chloropropan-2-one

1-(2-Carboxyphenyl)-1-chloropropan-2-one

Cat. No.: B14061553
M. Wt: 212.63 g/mol
InChI Key: SAFQREZZFDKQQP-UHFFFAOYSA-N
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Description

1-(2-Carboxyphenyl)-1-chloropropan-2-one is an organic compound with a unique structure that combines a carboxylic acid group, a chlorinated carbon, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxyphenyl)-1-chloropropan-2-one typically involves the reaction of 2-carboxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the aldehyde group of 2-carboxybenzaldehyde reacts with the chloroacetone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Carboxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

1-(2-Carboxyphenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Carboxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxyphenyl)iminodiacetate: A compound with similar structural features but different functional groups.

    2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylate: Another compound with a carboxyphenyl group but with additional imidazole and carboxylate groups.

Uniqueness

1-(2-Carboxyphenyl)-1-chloropropan-2-one is unique due to its combination of a carboxylic acid group, a chlorinated carbon, and a ketone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-(1-chloro-2-oxopropyl)benzoic acid

InChI

InChI=1S/C10H9ClO3/c1-6(12)9(11)7-4-2-3-5-8(7)10(13)14/h2-5,9H,1H3,(H,13,14)

InChI Key

SAFQREZZFDKQQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1C(=O)O)Cl

Origin of Product

United States

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